N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide

Positional isomerism Electronic distribution Structure-activity relationships

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide (CAS 941870-99-1) is a synthetic N,N′-disubstituted oxalamide with molecular formula C₂₃H₂₉N₃O₄ and a molecular weight of 411.5 g/mol. It belongs to the morpholinoethyl-oxalamide chemotype, a class that has attracted research attention for its self-complementary hydrogen-bonding capacity and diverse bioactivities, including IDO1 inhibition, PAI-1 inhibition, kinase inhibition, and antimalarial activity.

Molecular Formula C23H29N3O4
Molecular Weight 411.502
CAS No. 941870-99-1
Cat. No. B2511682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide
CAS941870-99-1
Molecular FormulaC23H29N3O4
Molecular Weight411.502
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
InChIInChI=1S/C23H29N3O4/c1-17-6-8-18(9-7-17)15-24-22(27)23(28)25-16-21(26-10-12-30-13-11-26)19-4-3-5-20(14-19)29-2/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28)
InChIKeyKZPAFVXJPDYRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide (CAS 941870-99-1): Structural Identity and Class Context for Procurement Decisions


N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide (CAS 941870-99-1) is a synthetic N,N′-disubstituted oxalamide with molecular formula C₂₃H₂₉N₃O₄ and a molecular weight of 411.5 g/mol [1]. It belongs to the morpholinoethyl-oxalamide chemotype, a class that has attracted research attention for its self-complementary hydrogen-bonding capacity and diverse bioactivities, including IDO1 inhibition, PAI-1 inhibition, kinase inhibition, and antimalarial activity [2][3]. The compound incorporates a 3-methoxyphenyl group and a morpholinoethyl moiety on one amide side and a 4-methylbenzyl group on the other, generating a single undefined stereocenter at the benzylic carbon of the morpholinoethyl segment [1]. This specific substitution pattern differentiates it from structurally proximate analogs in the same oxalamide series that share the morpholinoethyl-(3-methoxyphenyl) core but vary in the N2-substituent [4].

Why In-Class Morpholinoethyl-Oxalamide Analogs Cannot Be Interchanged with CAS 941870-99-1


Within the morpholinoethyl-oxalamide series, small structural perturbations produce measurable differences in computed physicochemical properties that govern solubility, permeability, and target-binding geometry. Replacement of the 4-methylbenzyl group with a simple phenyl group (CAS 941976-38-1) reduces the computed XLogP3-AA from 2.3 to 2.0 and decreases molecular weight by 28.1 g/mol [1][2]. Substitution with a cyclopentyl group (CAS 942012-33-1) lowers XLogP3-AA further to 1.7 and reduces the rotatable bond count from 7 to 6 [3]. Even a positional isomer shift of the methoxy group from the 3- to the 4-position on the phenyl ring (CAS 941976-80-3) yields a measurably different molecular complexity index (545 vs. 537) despite identical molecular formula and computed XLogP3 [4]. These differences are non-trivial in screening contexts where lipophilicity-driven promiscuity, conformational flexibility, and hydrogen-bonding geometry directly influence assay outcomes [5].

Quantitative Differentiation Evidence for CAS 941870-99-1 Versus Closest Oxalamide Analogs


Meta-Methoxy Positional Isomerism: 3-OCH₃ vs. 4-OCH₃ Confers Distinct Molecular Complexity and Electronic Topology

CAS 941870-99-1 carries the methoxy substituent at the 3-position (meta) of the phenyl ring attached to the morpholinoethyl-bearing chiral carbon, whereas its closest structural isomer CAS 941976-80-3 places the methoxy at the 4-position (para). PubChem-computed molecular complexity for the 3-OCH₃ isomer is 545 versus 537 for the 4-OCH₃ isomer (Δ = +8), despite identical molecular formula (C₂₃H₂₉N₃O₄) and identical computed XLogP3-AA (2.3) and TPSA (79.9 Ų) [1][2]. The meta-substitution pattern alters the spatial orientation of the methoxy oxygen lone pairs relative to the oxalamide hydrogen-bonding plane, which may modulate target-binding geometry in protein pockets where hydrogen-bond directionality is critical [3].

Positional isomerism Electronic distribution Structure-activity relationships Molecular complexity

Lipophilicity Differentiation: 4-Methylbenzyl Substituent Increases XLogP3 by 0.3 Units Versus Phenyl Analog

The 4-methylbenzyl group on the N2 amide of CAS 941870-99-1 contributes additional lipophilicity compared to the unsubstituted phenyl analog CAS 941976-38-1. PubChem-computed XLogP3-AA values are 2.3 for the 4-methylbenzyl compound versus 2.0 for the phenyl analog (Δ = +0.3), representing an approximately 2-fold increase in predicted octanol-water partition coefficient [1][2]. This is accompanied by a molecular weight increase of 28.1 g/mol (411.5 vs. 383.4) and an additional rotatable bond (7 vs. 6) contributed by the benzylic methylene-to-aryl bond [1][2]. In the context of the oxalamide IDO1 inhibitor series, such lipophilicity modulation was shown to affect both cellular potency and ADME/PK profile [3].

Lipophilicity XLogP3 Membrane permeability Nonspecific binding

Rotatable Bond Count of 7 Distinguishes CAS 941870-99-1 from Cyclopentyl and Phenyl Analogs (6 Rotatable Bonds Each)

CAS 941870-99-1 possesses 7 rotatable bonds (PubChem-computed), compared to 6 rotatable bonds each for the N2-cyclopentyl analog (CAS 942012-33-1) and the N2-phenyl analog (CAS 941976-38-1) [1][2][3]. The additional rotatable bond arises from the benzylic CH₂ group connecting the 4-methylphenyl ring to the oxalamide nitrogen. Higher rotatable bond count generally correlates with increased conformational entropy in the unbound state, which can translate to a larger entropic penalty upon target binding [4]. For oxalamide-based inhibitors, conformational preorganization has been shown to influence binding affinity to heme-containing targets such as IDO1 [5].

Conformational flexibility Entropic penalty Rotatable bonds Drug-likeness

Oxalamide Core Confers Self-Complementary Hydrogen-Bonding Capacity: Class-Level Evidence for Supramolecular Differentiation

The oxalamide scaffold (–NH–CO–CO–NH–) in CAS 941870-99-1 provides two self-complementary hydrogen-bonding sites (amide N–H donors paired with carbonyl C=O acceptors) [1]. This structural motif has been exploited across multiple therapeutic programs: substituted oxalamides have demonstrated heme-displacing IDO1 inhibitory activity with high cell-based potency and favorable ADME/PK profiles [2], PAI-1 inhibitory activity with IC₅₀ values ranging from non-detectable to 4.5 µM in chromogenic assays [3], and c-Met kinase inhibition as described in patent literature [4]. The hydrogen-bonding capacity of the oxalamide core is conserved across the morpholinoethyl-oxalamide series, but the flanking substituents (3-methoxyphenyl, 4-methylbenzyl, morpholinoethyl) modulate the steric and electronic accessibility of these hydrogen-bonding sites [1].

Hydrogen bonding Self-assembly Supramolecular chemistry Molecular recognition

Morpholinoethyl Group as a Solubility-Enhancing Pharmacophoric Element Differentiates This Series from Piperidine- and Non-Morpholino-Containing Analogs

The morpholinoethyl substituent present in CAS 941870-99-1 is a recognized privileged scaffold in medicinal chemistry. Morpholine-containing drugs benefit from enhanced aqueous solubility (conferred by the oxygen atom and optimal basicity with pKₐ ≈ 8.7), reduced plasma protein binding, and improved metabolic stability relative to piperidine analogs [1]. Replacement of the morpholine oxygen with a methylene group (piperidine analog) is reported to reduce kinase-binding potency by approximately 10-fold in related oxalamide series, attributed to the loss of oxygen lone-pair hydrogen-bonding interactions within the ATP-binding pocket [2]. CAS 941870-99-1 retains the morpholine oxygen as a hydrogen-bond acceptor (contributing to the total HBA count of 5), whereas a hypothetical piperidine replacement would reduce this to 4 [3].

Morpholine pharmacophore Aqueous solubility Metabolic stability Drug-like properties

Recommended Application Scenarios for CAS 941870-99-1 Based on Quantitative Differentiation Evidence


SAR Matrix Expansion Around Methoxyphenyl Positional Isomerism in Oxalamide-Based Inhibitor Programs

CAS 941870-99-1 serves as the meta-methoxy reference point in a positional isomer pair with CAS 941976-80-3 (para-methoxy). The quantified molecular complexity difference (545 vs. 537) [1] provides a measurable electronic topology divergence that can be correlated with differential target engagement in enzyme inhibition or receptor-binding assays. This compound is most useful in IDO1 inhibitor [2] and PAI-1 inhibitor [3] programs where oxalamide substitution patterns have established SAR precedents.

Lipophilicity-Dependent Cell Permeability Profiling Using the 4-Methylbenzyl Substituent as a LogP Modulator

With XLogP3 of 2.3 — 0.3 units above the N2-phenyl analog (CAS 941976-38-1) — CAS 941870-99-1 occupies a distinct lipophilicity window [1]. It is suited for parallel testing against the phenyl analog in Caco-2 or MDCK permeability assays to quantify the impact of the 4-methyl group on apparent permeability (Papp) and efflux ratio. The 7 rotatable bonds further differentiate it from the 6-bond cyclopentyl analog (CAS 942012-33-1) for conformational flexibility studies [2].

Supramolecular Self-Assembly Studies Exploiting the Dual Hydrogen-Bonding Oxalamide Core

The oxalamide backbone of CAS 941870-99-1 contains two self-complementary hydrogen-bonding sites (2 × N–H donor, 2 × C=O acceptor) [1]. This compound can serve as a monomer unit in supramolecular polymer or gelator systems where the 3-methoxyphenyl and 4-methylbenzyl flanking groups modulate packing geometry, as demonstrated for N,N′-diaryloxalamides in solid-state assemblies and organogel applications [2].

Morpholino-Containing Compound Library Procurement for Kinase and GPCR Screening Panels

The morpholinoethyl group in CAS 941870-99-1 provides the established pharmacokinetic advantages of morpholine (enhanced solubility, reduced plasma protein binding, pKₐ ≈ 8.7) [1] while differentiating from piperidine-containing oxalamides that lack the oxygen-mediated hydrogen-bond acceptor. Its inclusion in screening libraries is substantiated by the morpholine scaffold's proven track record in FDA-approved drugs and its documented ~10-fold binding advantage over piperidine in related kinase-binding contexts [2].

Quote Request

Request a Quote for N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methylbenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.